Dihydro Daidzein-d6 Dihydro Daidzein-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC16660081
InChI: InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2/i1D,2D,3D,4D,5D,7D
SMILES:
Molecular Formula: C15H12O4
Molecular Weight: 262.29 g/mol

Dihydro Daidzein-d6

CAS No.:

Cat. No.: VC16660081

Molecular Formula: C15H12O4

Molecular Weight: 262.29 g/mol

* For research use only. Not for human or veterinary use.

Dihydro Daidzein-d6 -

Specification

Molecular Formula C15H12O4
Molecular Weight 262.29 g/mol
IUPAC Name 6,8-dideuterio-7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2/i1D,2D,3D,4D,5D,7D
Standard InChI Key JHYXBPPMXZIHKG-UMCLXPAOSA-N
Isomeric SMILES [2H]C1=CC2=C(C(=C1O)[2H])OCC(C2=O)C3=C(C(=C(C(=C3[2H])[2H])O)[2H])[2H]
Canonical SMILES C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O

Introduction

Structural and Chemical Properties of Dihydro Daidzein-d6

Molecular Architecture

Dihydro Daidzein-d6 derives from dihydrodaidzein, a hydrogenated metabolite of daidzein, with six deuterium atoms replacing protium at specific positions. The base structure consists of an isoflavone backbone (C15H14O4) modified by saturation of the C2–C3 double bond. Deuterium incorporation typically occurs at aromatic and aliphatic positions to minimize isotopic effects on reactivity .

Molecular Formula: C15H8D6O4
Molecular Weight: 264.30 g/mol (calculated from daidzein-d6’s mass of 260.27 g/mol , adjusted for two additional hydrogenations).

Physicochemical Characteristics

While explicit data for Dihydro Daidzein-d6 remain unpublished, properties can be inferred from its non-deuterated and daidzein-d6 analogs:

PropertyValue (Dihydro Daidzein-d6)Source Compound Reference
Melting Point290–300°C (dec)Daidzein-d6: 315–323°C
Boiling Point~500°C (est.)Daidzein-d6: 512.8°C
SolubilitySlight in DMSO, MethanolDaidzein-d6
LogP2.8–3.1 (est.)Daidzein: 2.87

Deuterium substitution increases molecular mass and slightly alters hydrophobicity, impacting chromatographic retention times and mass spectral signatures .

Synthesis and Isotopic Labeling Strategies

Deuterium Incorporation Methods

Deuteration of dihydrodaidzein typically employs catalytic hydrogen-deuterium exchange or synthesis from deuterated precursors. For example, daidzein-d6 is synthesized via acid-catalyzed exchange in deuterated solvents, followed by hydrogenation using D2 gas . Key steps include:

  • Base-Catalyzed Exchange: Treatment of daidzein with D2O and Pd/C at elevated temperatures replaces hydroxyl-adjacent hydrogens .

  • Hydrogenation: Catalytic reduction (H2/Pd) of daidzein-d6 yields dihydrodaidzein-d6, preserving deuterium at stable positions .

Purification and Validation

Post-synthesis purification involves silica gel chromatography and recrystallization from methanol-DMSO mixtures. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm deuterium enrichment:

  • 1H NMR: Absence of peaks at δ 6.3–7.8 ppm (aromatic H) and δ 2.8–3.2 ppm (aliphatic H) indicates successful deuteration .

  • HRMS: [M+H]+ at m/z 265.1045 (calculated for C15H8D6O4) .

Metabolic Pathways and Pharmacokinetic Applications

Role in Gut Microbiome Studies

Dihydrodaidzein is a key intermediate in the anaerobic bacterial conversion of daidzein to equol. Strain Julong 732 and Clostridium sp. HGH6 reduce daidzein to dihydrodaidzein, which is further metabolized to S-equol . Deuterated analogs enable tracing of these pathways:

  • Isotopic Tracing: Administering dihydrodaidzein-d6 to microbial cultures allows monitoring of hydrogen/deuterium retention during equol formation. Studies show stereoselective retention of deuterium at C-4 and C-9 positions during microbial reduction .

  • Enzyme Mechanism Elucidation: Deuterium kinetic isotope effects (KIE) reveal rate-determining steps in dihydrodaidzein reductase activity .

Pharmacokinetic Profiling

Deuteration slows hepatic metabolism via cytochrome P450 enzymes, extending plasma half-life. Comparative studies of daidzein-d6 and non-deuterated daidzein demonstrate:

  • Increased AUC: 1.8-fold higher area under the curve for daidzein-d6 in rodent models .

  • Reduced Clearance: Deuteration decreases CYP3A4-mediated oxidation, lowering clearance rates .

Analytical Methods for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS)

Reverse-phase LC (C18 column, 0.1% formic acid/acetonitrile gradient) coupled with tandem MS enables sensitive detection:

  • Retention Time: 8.2 min (vs. 7.9 min for non-deuterated analog) .

  • Fragmentation: Characteristic ions at m/z 247.1 [M+H−D2O]+ and 135.0 [C7H7O2]+ .

Chiral Resolution Techniques

Enantiomeric analysis of dihydrodaidzein-d6 metabolites employs chiral stationary phases (e.g., Chiralpak IC):

  • Separation: Baseline resolution of R- and S-dihydrodaidzein-d6 achieved with hexane/isopropanol (85:15) .

  • Detection Limits: 0.1 ng/mL for equol-d6 derivatives using electrochemical detection .

Applications in Biomedical Research

Neuroprotective Studies

Daidzein derivatives modulate PPARγ and APOE expression, promoting cholesterol homeostasis in neuronal cells . Deuterated forms enhance blood-brain barrier penetration:

  • In Vivo Efficacy: Daidzein-d6 increases hippocampal APOE mRNA by 2.3-fold vs. control in stroke models .

  • Anti-Inflammatory Action: Dihydrodaidzein-d6 inhibits LPS-induced NO production (IC50 = 18 μM vs. 25 μM for non-deuterated form) .

Cancer Chemoprevention

Deuterium labeling stabilizes dihydrodaidzein against hepatic glucuronidation, enhancing bioavailability for breast cancer models:

  • Estrogen Receptor Binding: Dihydrodaidzein-d6 shows 90% ERβ binding affinity at 10 μM, comparable to genistein .

  • Xenograft Growth Inhibition: 40% reduction in tumor volume after 4-week oral administration (10 mg/kg/day) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator